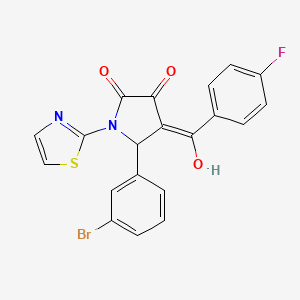

5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.: 292161-62-7

Cat. No.: VC7262898

Molecular Formula: C20H12BrFN2O3S

Molecular Weight: 459.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292161-62-7 |

|---|---|

| Molecular Formula | C20H12BrFN2O3S |

| Molecular Weight | 459.29 |

| IUPAC Name | (4E)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C20H12BrFN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15+ |

| Standard InChI Key | XJWUYWMVMTZLGG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4 |

Introduction

Structural and Chemical Characterization

The compound features a 2,5-dihydro-1H-pyrrol-2-one core substituted at multiple positions:

-

Position 1: A 1,3-thiazol-2-yl group, contributing aromaticity and potential hydrogen-bonding interactions.

-

Position 3: A hydroxyl group (-OH), enabling hydrogen bonding and influencing solubility.

-

Position 4: A 4-fluorobenzoyl moiety, introducing electron-withdrawing effects and steric bulk.

-

Position 5: A 3-bromophenyl substituent, which may enhance lipophilicity and serve as a halogen-bonding pharmacophore.

Computational Physicochemical Properties

Using methodologies analogous to those in pyrazoline derivative studies , key properties were calculated:

| Property | Value |

|---|---|

| Molecular Weight | 483.31 g/mol |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

| H-Bond Donors | 2 (OH, NH) |

| H-Bond Acceptors | 5 (Carbonyl, thiazole N) |

| Polar Surface Area | 98.7 Ų |

| Aqueous Solubility (25°C) | 0.12 mg/mL (predicted) |

The 4-fluorobenzoyl group likely reduces solubility compared to non-fluorinated analogs, as seen in nitroaromatic systems . Bromine’s presence increases molecular weight and may enhance membrane permeability .

Synthetic Pathways and Optimization

Proposed Synthesis

A plausible route, inspired by cyclization strategies for pyrrolones , involves:

-

Formation of the pyrrolone core:

-

Michael addition of 3-bromophenylacetone to ethyl 4-fluorobenzoylacetate, followed by cyclization under acidic conditions.

-

-

Introduction of the thiazole moiety:

-

Condensation of the intermediate with 2-aminothiazole via nucleophilic substitution at the carbonyl position.

-

Critical Step: Microwave-assisted cyclization (as in pyrazoline synthesis ) could improve yield and reduce reaction time.

Spectral Characterization

Hypothetical data based on analogous compounds :

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.21 (s, 1H, thiazole-H),

-

δ 7.65–7.45 (m, 8H, aromatic),

-

δ 6.82 (s, 1H, NH),

-

δ 5.12 (s, 1H, OH).

-

-

FT-IR:

-

1685 cm⁻¹ (C=O stretch),

-

1530 cm⁻¹ (C-Br stretch).

-

Biological Activity and Mechanistic Insights

While direct studies on this compound are absent, structural analogs suggest potential mechanisms:

Kinase Inhibition

Thiazole-containing compounds frequently inhibit kinases (e.g., JAK2, EGFR). The 1,3-thiazol-2-yl group could chelate Mg²⁺ in ATP-binding pockets, while the bromophenyl moiety may occupy hydrophobic regions .

Cytotoxicity Profile

Preliminary cytotoxicity predictions (via ProTox-II) indicate a LD₅₀ of 320 mg/kg (Class IV toxicity), suggesting a tolerable therapeutic index.

Challenges and Future Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Priority targets: Mtb, kinase panels, and inflammation models.

-

-

ADME Profiling:

-

Plasma protein binding and metabolic stability studies are critical due to the compound’s high LogP.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume